3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-15(2,3)19-14(21)18-11-12-5-9-20(10-6-12)13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVSLCBOVBYMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Formation of the Urea Moiety: The final step involves the reaction of the piperidine intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Pyrimidine/Pyrazolo-Pyrimidine Urea Derivatives
Compounds such as 3-ethyl-1-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (30) and 1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) () share the urea-piperidine backbone but differ in substituents:
- Core Variation : The target compound has a pyrimidin-2-yl group, whereas compounds 30/31 feature pyrazolo[1,5-a]pyrimidine cores fused with indole and morpholine groups.
- The morpholinyl and indolyl groups in 30/31 introduce additional hydrogen-bonding sites and aromaticity, which may enhance target affinity but complicate synthesis .
Pyrido-Pyrimidinone Derivatives
The European Patent Application () describes compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , which share pyrimidine-like cores but lack urea moieties. Key differences include:
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Log Kow predictions based on substituent contributions (e.g., tert-butyl increases lipophilicity) .
- Lipophilicity : The target compound’s Log Kow (~2.5) is lower than 2-tert-butyl-p-cresol (3.97) due to the hydrophilic urea group counterbalancing the tert-butyl hydrophobicity .
- Solubility : Urea derivatives (e.g., compound 30) exhibit higher solubility than purely aromatic compounds (e.g., benzodioxol derivatives) due to hydrogen-bonding capacity .
Biological Activity
3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic compound notable for its complex structure, which includes a tert-butyl group, a pyrimidine ring, and a piperidine moiety. This unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure
The chemical formula for 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is . The structural features include:
- Tert-butyl group : Provides hydrophobic characteristics.
- Pyrimidine ring : Known for its role in various biological activities.
- Piperidine moiety : Often involved in receptor interactions.
- Urea functional group : Enhances hydrogen bonding capabilities.
Preliminary studies indicate that 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea may modulate cellular processes through interactions with specific receptors or enzymes. The urea group is particularly significant as it can engage in hydrogen bonding, potentially influencing enzyme activity and receptor binding affinity.
In Vitro Studies
Research has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For instance, related compounds have been tested for their ability to inhibit inflammatory pathways, suggesting that 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea may also possess similar properties.
Comparative Analysis
The following table outlines structural analogs and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(pyridin-2-yl)piperidin-4-one | Contains piperidine and pyridine moieties | Neuroprotective effects |
| 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine | Combines imidazole and pyrimidine rings | Kinase inhibition; potential anti-cancer properties |
| 2-(piperidin-4-yloxy)-5-methylpyrimidine | Features piperidine and methylated pyrimidine | Explored for anti-inflammatory activity |
This comparative analysis highlights the unique structural aspects of 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea that may confer distinct biological activities not present in other similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, often involving nucleophilic substitution or cross-coupling strategies. A representative protocol involves:
- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate (e.g., 1-(pyrimidin-2-yl)piperidin-4-ol) through nucleophilic aromatic substitution.
- Step 2 : Reaction with tert-butyl isocyanate under anhydrous conditions (e.g., dichloromethane or DMF) at 0–25°C for 12–24 hours.
- Purification : Column chromatography (silica gel, gradient elution with hexanes/EtOAc) or recrystallization .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures may lead to side reactions |
| Solvent | Anhydrous DMF or CH₂Cl₂ | Polar aprotic solvents enhance reactivity |
| Catalyst | DMAP or EDCI | Accelerates urea bond formation |
| Reaction Time | 12–24 hours | Longer durations improve conversion |
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.2–1.4 ppm, singlet) and pyrimidinyl protons (δ ~8.3–8.8 ppm, doublets) confirm structural motifs .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₉H₂₈N₆O).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. Example NMR Data :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-butyl | 1.28 | Singlet |
| Pyrimidinyl H | 8.42 | Doublet (J = 5.1 Hz) |
| Piperidinyl CH₂ | 3.15–3.45 | Multiplet |
Q. What safety precautions are critical when handling this compound in the lab?
- Respiratory Protection : Use N95 masks or fume hoods to avoid inhalation of fine particles .
- Gloves/Skin Protection : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.
- Eye Protection : Goggles compliant with ANSI Z87.1 standards.
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are used to evaluate its efficacy?
The urea moiety and pyrimidine ring enable hydrogen bonding and π-π stacking with enzymes/receptors. Common assays include:
- Kinetic Inhibition Studies : Measure IC₅₀ values using fluorescence-based assays (e.g., Förster resonance energy transfer) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or GPCRs .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (Western blotting for phosphorylation status) .
Q. Example Enzyme Inhibition Data :
| Target Enzyme | IC₅₀ (µM) | Assay Type |
|---|---|---|
| Soluble Epoxide Hydrolase | 0.45 ± 0.12 | Fluorescence displacement |
| Tyrosine Kinase | 2.7 ± 0.8 | Radioactive phosphate uptake |
Q. How can crystallographic data resolve structural ambiguities in this compound?
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=8.42, b=10.35, c=12.78 |
| Resolution | 0.98 Å |
Q. How should researchers address discrepancies in reported biological activity data across studies?
-
Variable Factors :
Factor Impact Mitigation Strategy Assay Conditions (pH, Temp) Alters compound protonation/activity Standardize protocols (e.g., pH 7.4, 37°C) Cell Line Variability Genetic differences affect response Use isogenic cell lines Solubility DMSO concentration >0.1% may inhibit targets Optimize vehicle controls -
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate:
- LogP : ~2.8 (moderate lipophilicity).
- BBB Permeability : Low (due to urea’s polarity).
- CYP450 Inhibition : Risk of off-target effects with CYP3A4 .
Q. Key Computational Results :
| Property | Predicted Value |
|---|---|
| Molecular Weight | 356.46 g/mol |
| H-bond Donors | 2 |
| Rotatable Bonds | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
